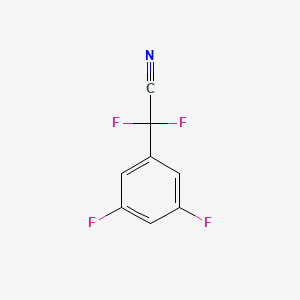![molecular formula C26H32N2 B15242152 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide reacts with an amine under specific conditions. For instance, the reaction of 3,5-diethylchlorobenzene with aniline in the presence of a base like sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure
作用機序
The mechanism by which 4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-amino-3,5-diethylphenylamine
- 2,6-diethylaniline
- 4-(4-amino-3,5-diethylphenyl)phenylamine
Uniqueness
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer improved performance in certain reactions or greater efficacy in biological assays .
特性
分子式 |
C26H32N2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline |
InChI |
InChI=1S/C26H32N2/c1-5-17-13-21(14-18(6-2)25(17)27)23-11-9-10-12-24(23)22-15-19(7-3)26(28)20(8-4)16-22/h9-16H,5-8,27-28H2,1-4H3 |
InChIキー |
SUKJPFWSZGOALV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2C3=CC(=C(C(=C3)CC)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

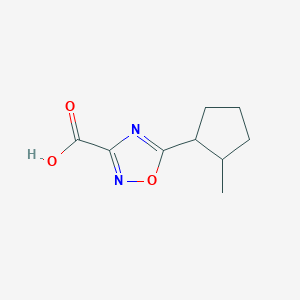
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

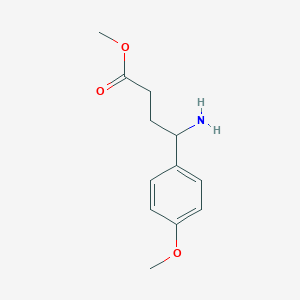
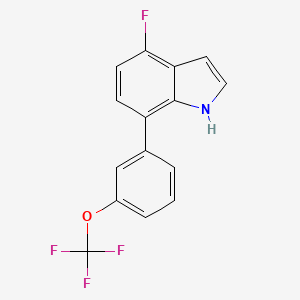
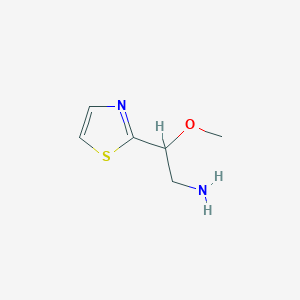
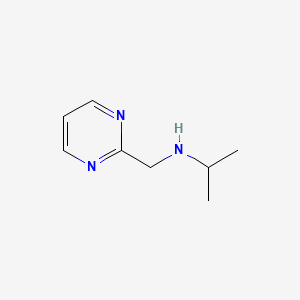
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
